molecular formula C21H27N3O2 B5086200 N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5086200
M. Wt: 353.5 g/mol
InChI Key: WEQDGIAMJZIBRM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with an amine to form the piperazine ring.

    Substitution reactions: The piperazine ring is then substituted with 4-methoxyphenyl and 2,5-dimethylphenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to pain, inflammation, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-5-17(2)20(14-16)22-21(25)15-23-10-12-24(13-11-23)18-6-8-19(26-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQDGIAMJZIBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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